Anomeric Selectivity: Beta- vs. Alpha-Galactopyranosylphenyl Isothiocyanate in Lectin Recognition
The anomeric configuration of the glycosidic bond is a primary determinant of lectin binding specificity. While alpha-D-galactopyranosylphenyl isothiocyanate (CAS 120967-92-2) can be used to prepare neoglycoproteins for α-galactoside-binding lectins, the beta-D-isomer (CAS 20721-62-4) is essential for targeting β-galactoside-specific lectins.
| Evidence Dimension | Lectin Binding Specificity |
|---|---|
| Target Compound Data | beta-D-galactopyranosyl moiety; Target: β-galactoside-binding lectins (e.g., galectins) |
| Comparator Or Baseline | alpha-D-galactopyranosylphenyl isothiocyanate (CAS 120967-92-2); Target: α-galactoside-binding lectins |
| Quantified Difference | Distinct and non-overlapping lectin specificity profiles based on anomeric configuration. |
| Conditions | Inferred from the fundamental principles of carbohydrate-lectin recognition. |
Why This Matters
Selection of the beta-anomer is non-negotiable for generating probes that accurately interrogate β-galactoside-dependent biological processes.
